2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[5.5]undecane-1,3,9-trione |
InChI |
InChI=1S/C9H11NO4/c11-6-1-3-9(5-10-6)4-2-7(12)14-8(9)13/h1-5H2,(H,10,11) |
InChI Key |
XYCOUCQJCUJCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)OC2=O)CNC1=O |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the electronic environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the case of spiro[5.5]undecane trione (B1666649) systems, the ¹H NMR spectrum reveals characteristic signals for the protons on the heterocyclic and carbocyclic rings.
Due to the absence of specific published data for 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione, data from analogous diazaspiro[5.5]undecane-trione derivatives can be used for a comparative analysis. For instance, in related diphenyl-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone systems, the methine protons (CH) typically appear as singlets around δ 5.14-5.30 ppm. sid.ir The NH protons of the imide and amide functionalities are also clearly distinguishable, often appearing as multiple singlets in the downfield region (δ 7.01-11.49 ppm), confirming their presence and distinct chemical environments. sid.ir Protons on substituted aromatic rings, if present, would exhibit complex multiplets in the aromatic region (δ 6.97–7.38 ppm). sid.ir
Table 1: Representative ¹H NMR Data for Analogous Diazaspiro[5.5]undecane-tetraone Derivatives (Data obtained in DMSO-d₆)
| Compound Analogue | Chemical Shift (δ ppm) and Multiplicity | Assignment |
|---|---|---|
| Diphenyl-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 5.28 (s, 2H), 7.08–7.28 (m, 10H), 7.18 (s, 2H) | CH, Ar-H, NH |
| Di(4-flurophenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 5.21 (s, 2H), 7.11–7.22 (m, 8H), 7.29 (s, 2H), 11.15 & 11.49 (2s, 2H) | CH, Ar-H, NH, NH |
Source: Bazgir, A. et al., J. Appl. Chem. Res., 8, 67-72 (2009). sid.ir
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the spiro carbon, and the carbons of the two rings.
In the ¹³C NMR spectrum of the analogous 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9 tetraone, the carbonyl carbons resonate significantly downfield (δ 149.4-168.2 ppm) due to the deshielding effect of the electronegative oxygen atoms. sid.ir The spiro carbon, being a quaternary center, would also have a characteristic chemical shift. The remaining carbons of the piperidine (B6355638) and glutaric anhydride (B1165640) rings would appear in the aliphatic region of the spectrum.
Table 2: Representative ¹³C NMR Data for an Analogous Diazaspiro[5.5]undecane-tetraone Derivative (Data obtained in DMSO-d₆ for 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9 tetraone)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 27.8, 28.7 | N-CH₃ |
| 58.8, 62.0 | CH |
| 127.4, 128.8, 129.4, 135.9 | Aromatic C |
Source: Bazgir, A. et al., J. Appl. Chem. Res., 8, 67-72 (2009). sid.ir
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands of the carbonyl groups and the N-H bond.
The most prominent features in the IR spectra of related diazaspiro[5.5]undecane-trione derivatives are the strong stretching vibrations of the carbonyl (C=O) groups, which typically appear in the region of 1659–1757 cm⁻¹. sid.ir The presence of multiple carbonyl groups in different chemical environments (anhydride and imide) can lead to multiple distinct absorption bands. The N-H stretching vibration of the imide group is expected to produce a band in the range of 3055–3240 cm⁻¹. sid.ir The C-O-C stretching of the anhydride would also give a characteristic signal.
Table 3: Representative IR Data for Analogous Diazaspiro[5.5]undecane-trione/tetraone Derivatives (Data obtained using KBr pellet)
| Compound Analogue | ν (NH) (cm⁻¹) | ν (C=O) (cm⁻¹) |
|---|---|---|
| Diphenyl-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 3240, 3065 | 1729, 1695 |
| Di(4-flurophenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 3195, 3070 | 1757, 1694 |
Source: Bazgir, A. et al., J. Appl. Chem. Res., 8, 67-72 (2009). sid.ir
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.
For a molecule like this compound, single-crystal X-ray diffraction would be the ultimate proof of its spiro-heterocyclic nature. The analysis would confirm that the two rings are joined at a single, common carbon atom (the spiro center).
Studies on related spiro compounds, such as 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, have successfully utilized this technique. researchgate.net The crystallographic data from these studies confirm that the cyclohexane (B81311) ring typically adopts a stable chair conformation, while the conformation of the heterocyclic ring can vary. researchgate.net The analysis provides precise measurements of bond lengths and angles, for example, the C-O and C=O bond lengths within the anhydride ring and the C-N and C=O bond lengths in the imide ring, confirming their expected values. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net
Analysis of Ring Conformations (e.g., Chair Conformation)
The structural framework of this compound is built upon a spiro[5.5]undecane skeleton, which consists of two six-membered rings joined by a single common carbon atom. In such systems, the individual rings typically adopt a chair conformation to minimize steric and torsional strain. This conformational preference is well-documented for spiro compounds with six-membered rings. The two heterocyclic rings in the title compound, a tetrahydropyran-2-one and a piperidine-2,6-dione (glutarimide) ring, are expected to exhibit this chair conformation.
Investigation of Intermolecular Interactions (Hydrogen Bonding, Stacking)
The potential for intermolecular interactions, particularly hydrogen bonding, is a key feature of this compound. The presence of a secondary amine (N-H) in the glutarimide (B196013) ring provides a hydrogen bond donor site. The carbonyl groups (C=O) within the molecule, specifically the oxygen atoms, can act as hydrogen bond acceptors.
These interactions can lead to the formation of supramolecular assemblies in the solid state. Hydrogen bonds are directional and play a crucial role in determining the crystal packing of molecules. nih.govresearchgate.net The formation of hydrogen bonds can significantly influence the physical properties of the compound, such as its melting point and solubility. In related nitrogen-containing heterocyclic compounds, hydrogen bonding is a common and significant intermolecular force. nih.gov While π-π stacking interactions are also a possibility in aromatic systems, they are not anticipated to be a dominant force in this aliphatic spiro compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M+) would confirm its molecular weight.
The fragmentation of the molecule under electron ionization would likely proceed through characteristic pathways for cyclic imides and esters. The glutarimide moiety, for instance, has a known fragmentation pattern. nist.gov Common fragmentation pathways for carbonyl compounds include α-cleavage and McLafferty rearrangement. The spirocyclic nature of the molecule may also lead to unique fragmentation patterns involving ring opening and cleavage at the spiro-center. A plausible fragmentation pattern would involve the initial loss of small neutral molecules such as CO or CO2, followed by cleavage of the heterocyclic rings.
Table 1: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted Observation |
| Molecular Ion (M+) | Present, confirming the molecular weight. |
| Major Fragments | Fragments corresponding to the loss of CO, C2H2O, and cleavage of the glutarimide and tetrahydropyranone rings. |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the three carbonyl groups (C=O). These groups are known to exhibit weak n → π* transitions at longer wavelengths (around 270-300 nm) and strong π → π* transitions at shorter wavelengths (typically below 200 nm). masterorganicchemistry.com
The lack of extended conjugation in this aliphatic spiro compound means that the absorption maxima are expected to be in the ultraviolet region and would likely not extend into the visible spectrum. The exact position and intensity of the absorption bands would be influenced by the solvent used for the analysis.
Table 2: Predicted UV-Visible Spectroscopy Data for this compound
| Electronic Transition | Predicted Wavelength (λmax) | Characteristics |
| n → π | ~270-300 nm | Weak absorption |
| π → π | <200 nm | Strong absorption |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to predict various molecular properties.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms is crucial for a molecule's properties. Geometry optimization calculations would identify the most stable (lowest energy) conformation of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione. The spirocyclic nature of this compound, featuring a piperidine (B6355638) and a glutaric anhydride (B1165640) ring sharing a single carbon atom, suggests the existence of multiple possible conformers. A thorough conformational analysis would involve exploring the potential energy surface to identify different chair, boat, and twist-boat conformations of the six-membered rings and determining their relative energies. Despite the importance of such an analysis, specific studies on the geometry and conformational preferences of this compound are not documented in the searched literature.
Vibrational Frequency Calculations (IR Spectra Prediction)
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C=O, C-N, and C-O bonds, or the bending of C-H bonds. By comparing the predicted spectrum with experimental data, one can confirm the structure of the synthesized compound. However, no published theoretical IR spectra predictions for this compound were found.
NMR Chemical Shift Predictions
Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions are highly valuable for interpreting experimental NMR spectra and for confirming the correct assignment of signals to specific atoms within the molecule. For a complex spirocyclic structure, theoretical shifts can be particularly helpful in resolving ambiguities. Regrettably, there are no available studies reporting the predicted NMR chemical shifts for this compound.
Electronic Spectra Discussion (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light. Such calculations would elucidate the electronic properties of the chromophores within the molecule, primarily the trione (B1666649) functionality. As with other computational aspects, TD-DFT studies specifically focused on this compound have not been reported.
Molecular Orbital Analysis
The analysis of molecular orbitals is fundamental to understanding a molecule's reactivity and electronic properties.
HOMO-LUMO Energy Gaps and Chemical Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. From the HOMO and LUMO energies, various chemical reactivity indices such as electronegativity, chemical hardness, and softness can be calculated. These parameters would provide a quantitative measure of the reactivity of this compound. However, no studies containing HOMO-LUMO analysis or the calculation of reactivity indices for this specific compound are present in the available literature.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would reveal key features of its electronic structure.
Based on the functional groups present in the molecule—a glutarimide (B196013) ring fused with a piperidine ring via a spiro center—the MEP map is expected to show distinct regions of high and low electron density. The areas of most negative electrostatic potential, typically colored red in MEP maps, would be concentrated around the three carbonyl oxygen atoms of the trione functionality. These regions represent the most likely sites for electrophilic attack. The lone pair electrons on these oxygen atoms create a significant negative charge density, making them attractive to electrophiles.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen Atoms (C=O) | Highly Negative (Red) | Susceptible to electrophilic attack; potential for hydrogen bonding. |
| Piperidine N-H Proton | Positive (Blue) | Site for nucleophilic attack or deprotonation. |
| Spirocyclic Core | Relatively Neutral (Green/Yellow) | Less reactive compared to the functional groups. |
Mechanistic Investigations of Reaction Pathways
While specific mechanistic studies for the formation of this compound are not extensively documented, the reaction pathways can be inferred from established mechanisms involving its constituent moieties. A plausible synthetic route would involve the reaction of a piperidine derivative with a glutaric anhydride derivative.
The fundamental reaction mechanism would likely proceed through a nucleophilic acyl substitution. The nitrogen atom of the piperidine ring, acting as a nucleophile, would attack one of the carbonyl carbons of the glutaric anhydride. This attack would lead to the opening of the anhydride ring, forming a tetrahedral intermediate. Subsequently, the intermediate would collapse, and an intramolecular cyclization would occur, leading to the formation of the glutarimide ring. The spirocyclic structure would be formed if the piperidine derivative already contained a suitable substituent at the 4-position that could participate in the cyclization.
A key step in this proposed mechanism is the initial nucleophilic attack, which is energetically favored due to the high electrophilicity of the anhydride carbonyl carbons. The subsequent ring-closing to form the stable six-membered glutarimide ring would be the driving force for the reaction. Computational studies on analogous reactions have shown that the stereochemistry of the final product can be influenced by the reaction conditions and the nature of the substituents on the starting materials.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Although specific SAR studies based on computational data for this compound are not widely available, insights can be drawn from related spirocyclic and glutarimide-containing compounds. Computational SAR studies typically involve the generation of various derivatives and the calculation of molecular descriptors to correlate structural changes with activity.
For the this compound scaffold, key positions for modification would include the nitrogen atom of the piperidine ring, the carbon atoms of the piperidine ring, and the glutarimide moiety.
Modification of the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring could influence the conformational flexibility of the molecule. This, in turn, could impact its ability to adopt the optimal geometry for biological activity.
Alterations to the Glutarimide Ring: Changes to the glutarimide portion, such as substitution or ring modification, would directly affect the electronic properties and hydrogen bonding patterns of the molecule.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives Based on Analogous Compounds
| Position of Modification | Type of Modification | Predicted Impact on (Hypothetical) Activity | Rationale |
| Piperidine Nitrogen (N8) | N-Alkylation | Potential increase or decrease in activity | Alters steric bulk and basicity, affecting receptor fit. |
| Piperidine Nitrogen (N8) | N-Acylation | Likely decrease in activity | Reduces basicity and introduces steric hindrance. |
| Piperidine Ring (e.g., C7, C11) | Introduction of small alkyl groups | May enhance activity | Can improve hydrophobic interactions with a target. |
| Glutarimide Moiety | Substitution on the ring | Variable | Can modulate electronic properties and solubility. |
Chemical Reactivity and Derivatization of 2 Oxa 8 Azaspiro 5.5 Undecane 1,3,9 Trione and Its Analogs
Functional Group Reactivity
The reactivity of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione is dominated by the electrophilic nature of its carbonyl carbons and the nucleophilicity of the nitrogen atom. The anhydride (B1165640) moiety is generally more reactive than the lactam carbonyl.
Reactivity of Carbonyl Groups (e.g., Nucleophilic Addition)
The carbonyl groups within the this compound scaffold exhibit different levels of reactivity towards nucleophiles. The anhydride carbonyls (at positions 1 and 3) are significantly more electrophilic than the lactam carbonyl (at position 9). This difference in reactivity allows for selective transformations.
Nucleophilic attack, such as by amines or alcohols, will preferentially occur at the anhydride carbonyls, leading to ring-opening of the oxacyclohexane-2,6-dione portion of the molecule. This reaction results in the formation of a piperidine-4,4-dicarboxylic acid derivative. For instance, reaction with an amine would yield a mono-amide-mono-carboxylic acid, while reaction with an alcohol would produce a mono-ester-mono-carboxylic acid. The lactam carbonyl is less susceptible to nucleophilic attack due to the delocalization of the nitrogen lone pair, which reduces its electrophilicity.
| Nucleophile | Product of Reaction with Anhydride Moiety |
| Amine (R-NH₂) | Piperidine-4-carboxylic acid-4-(R-carboxamide) |
| Alcohol (R-OH) | Piperidine-4-carboxylic acid-4-(alkyl carboxylate) |
| Water (H₂O) | Piperidine-4,4-dicarboxylic acid |
Transformations involving the Nitrogen Atom
The secondary amine within the piperidine (B6355638) ring (at position 8) is a key site for functionalization. It can undergo a variety of transformations typical of secondary amines, allowing for the introduction of diverse substituents.
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or arylated via cross-coupling reactions. These modifications are crucial for modulating the steric and electronic properties of the molecule.
N-Acylation: Acylation of the nitrogen can be achieved using acyl chlorides or anhydrides. This transformation introduces an amide functionality, which can influence the molecule's conformation and hydrogen bonding capabilities.
Reductive Amination: The nitrogen can also participate in reductive amination reactions with aldehydes or ketones, providing a route to N-substituted derivatives with more complex side chains.
Synthesis of Spiro[5.5]undecane Derivatives
The synthesis of derivatives of 2-Oxa-8-azaspiro[5.5]undecane often involves multi-step sequences that allow for the controlled introduction of various functional groups and the construction of more complex molecular architectures.
Incorporation of Substituent Groups
The introduction of substituent groups onto the spiro[5.5]undecane framework can be achieved through several synthetic strategies. One common approach involves the use of substituted starting materials. For example, a substituted piperidin-4-one can be used as a precursor to introduce functionality on the piperidine ring. Similarly, substituted glutaric anhydride can be employed to place substituents on the oxacyclohexane ring.
Another strategy involves the derivatization of the pre-formed spirocyclic core. As mentioned, the nitrogen atom provides a convenient handle for introducing a wide array of substituents.
| Precursor | Resulting Substituted Spiro[5.5]undecane Derivative |
| Substituted Piperidin-4-one | Spiro[5.5]undecane with substituents on the piperidine ring |
| Substituted Glutaric Anhydride | Spiro[5.5]undecane with substituents on the oxacyclohexane ring |
Formation of Ring-Fused and Heteroarene-Containing Analogs
The this compound scaffold can serve as a template for the construction of more complex polycyclic systems, including ring-fused and heteroarene-containing analogs. These derivatives are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
One synthetic approach involves the functionalization of the core structure followed by an intramolecular cyclization reaction. For example, a substituent introduced at the nitrogen atom could be designed to react with one of the carbonyl groups or another position on the spirocyclic framework to form a new ring.
Furthermore, multicomponent reactions have been developed for the synthesis of spiro heterocycles, which can be adapted to produce ring-fused systems. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. Reviews on the synthesis of 1,9-diazaspiro[5.5]undecanes describe methodologies for creating ring-fused arenes and heteroarenes, which could be conceptually applied to the 2-oxa-8-aza-analogs. sid.ir
Preparation of Diverse Functionalized Spiro Heterocyclic Systems
The inherent reactivity of the anhydride and lactam functionalities within this compound makes it a versatile building block for the synthesis of a wide variety of functionalized spiro heterocyclic systems.
Ring-opening of the anhydride with bifunctional nucleophiles can lead to the formation of new heterocyclic rings. For instance, reaction with a hydrazine (B178648) derivative could result in the formation of a pyridazinone-fused system. Similarly, reaction with a hydroxylamine (B1172632) could yield an oxazinone-fused analog.
The lactam carbonyl can also be a site for further transformations, although it is less reactive. For example, reduction of the lactam can provide access to the corresponding saturated azaspiro[5.5]undecane.
The strategic combination of these transformations allows for the generation of a library of diverse spiro heterocyclic compounds with a range of functionalities and three-dimensional shapes, which is highly valuable for drug discovery and materials science.
Chemical Modifications for Scaffold Exploration
The unique architecture of this compound, which incorporates both a cyclic anhydride and a cyclic imide (glutarimide) moiety, presents multiple avenues for chemical modification. The exploration of this scaffold primarily involves leveraging the distinct reactivity of these two functional groups. The anhydride is generally more susceptible to nucleophilic attack than the imide, allowing for selective transformations. quora.com Key strategies for derivatization include ring-opening of the anhydride, substitution at the imide nitrogen, and transformations of the imide carbonyls.
Ring-Opening of the Anhydride Moiety
The glutaric anhydride portion of the scaffold is the most reactive site for nucleophilic acyl substitution. longdom.org This reactivity allows for controlled ring-opening, which introduces a new functional group while converting the spirocyclic core into a more flexible structure. These reactions are fundamental for creating a diverse library of derivatives from the parent scaffold.
Common nucleophilic reactions include:
Alcoholysis: Reaction with alcohols results in the formation of a mono-ester derivative, yielding a molecule with both a carboxylic acid and an ester functionality.
Aminolysis: Treatment with primary or secondary amines cleaves the anhydride to form a mono-amide, which contains a terminal carboxylic acid.
Hydrolysis: Reaction with water opens the anhydride ring to produce a dicarboxylic acid derivative. libretexts.org
These initial modifications provide new chemical handles (e.g., a carboxylic acid) that can be used for subsequent derivatization, further expanding the chemical space.
Table 1: Representative Anhydride Ring-Opening Reactions
| Reactant | Nucleophile | Resulting Structure | Key Functional Groups Introduced |
|---|---|---|---|
| This compound | Alcohol (R-OH) | 4-(2,6-dioxopiperidin-4-yl)-4-carboxybutanoate | Ester, Carboxylic Acid |
| This compound | Amine (R-NH₂) | 4-(2,6-dioxopiperidin-4-yl)-4-carboxamide | Amide, Carboxylic Acid |
Derivatization at the Imide Nitrogen (N8)
The nitrogen atom of the glutarimide (B196013) ring is another key site for chemical modification. The proton on the imide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile that can react with a variety of electrophiles. This approach allows for the introduction of diverse substituents onto the piperidine ring system of the scaffold.
N-Alkylation and N-Arylation: This is a common strategy for modifying glutarimide-containing compounds. nih.gov The imide can be functionalized with alkyl, benzyl (B1604629), or aryl groups using corresponding halides or other electrophilic reagents. These modifications can significantly alter the steric and electronic properties of the molecule. Research on related glutarimide compounds has shown that N-alkylation is a viable prodrug strategy to modulate biological interactions. nih.govresearchgate.net
Table 2: Examples of N-Alkylation/Arylation Reactions
| Electrophile | Reagent Type | Resulting N8-Substituent |
|---|---|---|
| Alkyl Halide (R-X) | Alkylating Agent | Alkyl group |
| Benzyl Bromide | Alkylating Agent | Benzyl group |
Transformations of the Imide Carbonyls
While less reactive than the anhydride, the imide carbonyls can also be targeted for modification, typically under more forcing conditions or with specific catalysts. These transformations lead to more profound changes in the core scaffold.
Selective Reduction: The partial reduction of one imide carbonyl group can yield a hydroxylactam. More extensive reduction can lead to the corresponding piperidine derivative, completely removing the carbonyl functionalities and increasing the flexibility and basicity of the nitrogen atom.
Ring Cleavage: Advanced organocatalytic methods have been developed for the asymmetric desymmetrization of glutarimides. Using N-heterocyclic carbene (NHC) catalysis, the imide C-N bond can be cleaved by an alcohol, resulting in the formation of an enantioenriched 4-amido ester. nih.govresearchgate.net This reaction fundamentally alters the scaffold from a bicyclic to a linear structure, offering a pathway to a different class of compounds. This strategy has been successfully applied to spiro-glutarimide systems, such as 2,3-dihydrospiro[indene-1,4'-piperidine]-2',6'-diones. researchgate.net
These diverse chemical strategies, targeting the anhydride, imide nitrogen, and imide carbonyls, allow for a thorough exploration of the this compound scaffold for various applications.
Applications of 2 Oxa 8 Azaspiro 5.5 Undecane Scaffolds in Medicinal Chemistry Research
Role as a Privileged Scaffold in Drug Design
The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular cores that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a robust foundation for the development of diverse compound libraries. nih.govresearchgate.net Spirocyclic systems, including the 2-oxa-8-azaspiro[5.5]undecane framework, are increasingly recognized for their potential as privileged scaffolds. Their inherent three-dimensionality provides an architectural advantage over flat, aromatic systems, allowing for more precise and complex interactions with protein binding sites.
The 2-oxa-8-azaspiro[5.5]undecane structure is considered a versatile small molecule scaffold in chemical and pharmaceutical research. nih.gov Its utility is derived from the combination of a piperidine (B6355638) ring, a common motif in many bioactive compounds, and a tetrahydropyran (B127337) ring, connected through a spirocyclic carbon atom. This arrangement imparts conformational rigidity and novel physicochemical properties that can be exploited in drug design. While extensive research has been conducted on analogous structures like the 1,9-diazaspiro[5.5]undecane scaffold, which has been utilized in developing treatments for pain and obesity, the exploration of the 2-oxa-8-azaspiro variant is an evolving area of medicinal chemistry. nih.gov
Exploration of Potential Biological Activities through Structural Modification
The 2-oxa-8-azaspiro[5.5]undecane core serves as a template that can be chemically modified to interact with a variety of biological targets. By adding, removing, or altering functional groups at specific positions on the scaffold, researchers can fine-tune the molecule's properties to achieve desired biological effects.
The inhibition of enzymes crucial for cancer cell proliferation and survival is a cornerstone of oncology drug development. Research into structurally similar spirocyclic compounds suggests that the 2-oxa-8-azaspiro[5.5]undecane scaffold may be a promising starting point for developing novel enzyme inhibitors.
One area of interest is the inhibition of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis that is often upregulated in cancer cells. Studies on related azaspiro[5.5]undecane cores have demonstrated potent dual inhibition of ACC1 and ACC2. nih.gov For instance, a compound featuring a 4-azaspiro[5.5]undecane core structure exhibited significant inhibitory activity against human ACC-1 and ACC-2. nih.gov
| Compound Core | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 4-Azaspiro[5.5]undecane Derivative | hACC-1 | 11 |
| hACC-2 | 4 |
Data sourced from research on analogous spirocyclic structures. nih.gov
The Hippo signaling pathway, which controls organ size and cell proliferation, is often dysregulated in cancer. Its downstream effectors, Yes-associated protein (YAP1) and transcriptional co-activator with PDZ-binding motif (TAZ), are key oncogenic drivers. nih.govmorressier.com Recent discoveries have shown that the inhibition of enzymes like Geranylgeranyltransferase I (GGTase I) can block the activation of Rho-GTPases, leading to the inactivation of the YAP1/TAZ pathway and subsequent inhibition of cancer cell growth. nih.gov While direct studies on 2-oxa-8-azaspiro[5.5]undecane derivatives as GGTase I inhibitors are not yet prevalent in the literature, the established link between GGTase I and YAP/TAZ provides a strong rationale for designing and screening such compounds to target this critical oncogenic pathway. nih.gov
Modulating the activity of G-protein coupled receptors (GPCRs) is a major focus of drug discovery. The rigid framework of the 2-oxa-8-azaspiro[5.5]undecane scaffold makes it an attractive candidate for designing selective receptor ligands.
Research into the closely related 1,9-diazaspiro[5.5]undecane scaffold has yielded potent antagonists for the Neuropeptide Y (NPY) Y5 receptor, a target for anti-obesity therapies. nih.gov A series of derivatives based on this diaza-scaffold demonstrated significant antagonism, with many compounds showing IC₅₀ values in the nanomolar range. nih.gov This suggests that the spiro[5.5]undecane framework is well-suited for interaction with the NPY Y5 receptor, providing a basis for investigating analogous 2-oxa-8-azaspiro derivatives for similar activity.
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Although direct studies on the antimicrobial properties of 2-oxa-8-azaspiro[5.5]undecane derivatives are limited, the broader class of heterocyclic compounds and spirocycles has been a source of antimicrobial leads. For instance, pyrrolidine-2,5-dione derivatives fused to other cyclic systems have shown moderate antibacterial and antifungal activities. nih.gov Given that the subject compound contains a piperidine ring, a common feature in many antimicrobial compounds, exploring its potential in this therapeutic area is a logical avenue for future research.
Epilepsy and other seizure disorders are often treated with drugs that modulate ion channels or neurotransmitter systems in the central nervous system. The search for new anticonvulsants with improved efficacy and side-effect profiles is ongoing. Research on structurally similar azaspiro-diones has revealed promising anticonvulsant activity.
Specifically, derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated in preclinical models of epilepsy. nih.govnih.govscispace.com These studies found that the anticonvulsant effect was dependent on the nature of the spirocyclic system and the substituents on the phenylamino (B1219803) moiety. nih.gov Several compounds were identified as being potent in the subcutaneous metrazole seizure threshold test, a standard screening model. nih.gov
| Compound Name | Core Scaffold | Primary Activity Test | Result |
|---|---|---|---|
| N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | 2-Azaspiro[4.4]nonane-1,3-dione | sc. Met | Potent Inhibition |
| N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | 2-Azaspiro[4.4]nonane-1,3-dione | sc. Met | Potent Inhibition |
| N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione | 2-Azaspiro[4.5]decane-1,3-dione | sc. Met | Potent Inhibition |
Data sourced from research on analogous spirocyclic structures. nih.govscispace.com These findings indicate that azaspiro-dione scaffolds can serve as a valuable template for the development of new anticonvulsant agents.
Lack of Specific Research Data for "2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione" in Requested Medicinal Chemistry Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research connecting the chemical compound This compound to the explicit topics of pain research involving MAGL inhibitors, the synthesis of natural product analogs, or its use in library assembly for high-throughput screening.
Extensive searches have been conducted to locate studies detailing the applications of this specific spirocyclic trione (B1666649). The results indicate that while the broader class of spirocyclic compounds, including various oxa-azaspiro[5.5]undecane scaffolds, is a subject of significant interest in medicinal chemistry, research on this particular derivative is not available in the public domain within the requested contexts.
The available information pertains to related, but structurally distinct, spirocyclic molecules and their applications. For instance, various spirocyclic scaffolds have been investigated as potential monoacylglycerol lipase (B570770) (MAGL) inhibitors for the treatment of pain and neurodegenerative diseases. acs.orgnih.govnih.govuu.nl Similarly, the use of spirocycles as rigid, three-dimensional building blocks is a well-established strategy in the synthesis of complex molecules and natural product analogs, and for creating diverse chemical libraries for high-throughput screening. acs.orglifechemicals.comrsc.orgresearchgate.netku.edumedchemexpress.comstanford.educriver.com
However, no studies were identified that specifically name or investigate "this compound" for these purposes. Therefore, the generation of a detailed, scientifically accurate article strictly adhering to the provided outline for this specific compound is not possible based on current scientific literature.
General Role of Related Spirocyclic Scaffolds in Medicinal Chemistry
While data on the target compound is unavailable, the sections below provide a general overview of how related spirocyclic scaffolds are utilized in the requested areas of research.
Exploration of Spirocyclic Scaffolds in Pain Research (e.g., MAGL inhibitors)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for treating pain and inflammation. Medicinal chemists have explored various molecular scaffolds to develop potent and selective MAGL inhibitors. Spirocyclic structures are attractive in this context due to their conformational rigidity and three-dimensional nature, which can lead to improved binding affinity and selectivity for the target enzyme. acs.orgbldpharm.com Research in this area has led to the design and synthesis of novel spiro derivatives that act as reversible MAGL inhibitors. acs.orgnih.gov These efforts, however, have focused on different spirocyclic core structures than the specifically requested compound.
Spirocyclic Compounds as Building Blocks for Complex Molecules
The unique stereochemical and conformational properties of spirocycles make them valuable building blocks in synthetic chemistry. bldpharm.com Their inherent three-dimensionality is sought after in drug design to escape the "flatness" of many traditional aromatic compounds, potentially leading to better interactions with biological targets. lifechemicals.com
Synthesis of Natural Product Analogs
Many biologically active natural products feature complex spirocyclic frameworks. acs.orgrsc.orgresearchgate.netrsc.orgmdpi.com Synthetic chemists often employ spirocyclic building blocks to construct the core structures of these natural products or to create simplified analogs for structure-activity relationship (SAR) studies. acs.orgrsc.org The synthesis of these analogs allows researchers to probe the essential structural features required for biological activity.
Library Assembly for High-Throughput Screening
Compound libraries for high-throughput screening (HTS) are essential for modern drug discovery. ku.edumedchemexpress.comstanford.educriver.com There is a growing emphasis on including molecules with greater structural complexity and three-dimensionality to explore novel chemical space. lifechemicals.com Spirocyclic scaffolds are ideal for this purpose, and numerous chemical suppliers offer specialized libraries enriched with diverse spirocycles. lifechemicals.comku.edu These libraries serve as starting points for screening campaigns to identify novel hits for a wide range of biological targets.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
A primary challenge in the advancement of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione derivatives is the need for innovative and efficient synthetic methodologies. Traditional multi-step syntheses are often plagued by low yields and laborious purification processes. semanticscholar.org Consequently, the development of novel synthetic strategies is a key area of future research.
Promising approaches include:
Multi-component Reactions (MCRs): These reactions allow for the construction of complex molecules like spiro-heterocycles in a single step from three or more starting materials, which increases efficiency and reduces waste. rsc.orgresearchgate.netthieme-connect.com
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of spiro compounds. semanticscholar.orgrsc.org
Catalytic Annulation Reactions: Phosphine-catalyzed [3+2] annulation reactions, for example, have proven effective for constructing densely functionalized spirocyclic architectures under mild conditions. acs.org
Flow Chemistry: Continuous flow techniques offer a cost-effective and environmentally benign alternative for synthesizing spiro compounds, as demonstrated in the preparation of spiroquinazolinones. mdpi.com
The development of robust and scalable synthetic routes is essential for creating diverse libraries of this compound analogs for biological screening. researchgate.net
Advanced Computational Modeling for Rational Design
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel therapeutic agents based on the this compound scaffold. These in silico methods can predict the biological activity and pharmacokinetic properties of new derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comekb.eg It has been successfully used to study the binding of spiro-heterocycles to various enzymes and receptors, such as EGFR kinase and acetylcholinesterase. ekb.egacs.org
Pharmacokinetic Predictions (ADMET): Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of novel compounds early in the discovery process. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies: Computational models help to establish relationships between the chemical structure of a compound and its biological activity, guiding the optimization of lead compounds. mdpi.com
These computational approaches facilitate the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, accelerating the drug discovery pipeline. nih.gov
Exploration of Underexplored Chemical Space within Spiro-Heterocycles
The rigid, three-dimensional nature of spiro-heterocycles provides access to a unique and underexplored area of chemical space. mdpi.comrsc.org Expanding the diversity of compounds based on the this compound scaffold is a critical direction for future research. This involves creating novel analogs by introducing a variety of substituents and modifying the core spirocyclic framework.
Strategies for exploring this chemical space include:
Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex small molecules, which is particularly relevant for sp3-rich scaffolds like spiro-heterocycles. lifechemicals.comrsc.org
Synthesis of Novel Scaffolds: Research into related but distinct spiro systems, such as 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane, can provide insights into new synthetic routes and potential biological activities. osi.lvnih.gov
Incorporation of Privileged Structures: Combining the spiro-heterocyclic core with other known pharmacologically active motifs can lead to hybrid molecules with novel or enhanced biological properties. nih.govnih.gov
By systematically exploring the chemical space around this scaffold, researchers can identify new drug candidates with innovative mechanisms of action. lifechemicals.com
Integration of High-Throughput Synthesis with Biological Screening for Scaffold Optimization
To efficiently navigate the vast chemical space of spiro-heterocycles, the integration of high-throughput synthesis (HTS) with high-throughput biological screening is essential. This combination allows for the rapid generation and evaluation of large compound libraries, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery. nih.gov
Key aspects of this integrated approach include:
Automated Synthesis: The use of automated platforms for synthesis enables the rapid production of diverse libraries of compounds in formats suitable for screening, such as 96-well plates. nih.govescholarship.org
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive combinatorial libraries of small molecules, each tagged with a unique DNA barcode for identification. escholarship.org This is a powerful tool for discovering novel bioactive compounds. rsc.org
Screening Libraries: The creation of specialized screening libraries composed of spiro-, poly-, and bicyclic compounds with high structural complexity increases the probability of finding successful drug candidates. lifechemicals.comspirochem.com
High-Throughput Screening (HTS): HTS assays enable the rapid testing of thousands of compounds against a specific biological target, quickly identifying promising "hits" for further development. nih.gov
The synergy between automated high-throughput synthesis and biological screening provides a powerful engine for optimizing the this compound scaffold and identifying potent and selective drug candidates. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione, and what are the critical reaction parameters?
Answer:
Synthesis of spirocyclic compounds like this compound typically involves cyclization reactions or multi-step condensation. A common approach for analogous structures (e.g., 3,9-dimethyl derivatives) uses acid-catalyzed cyclization of precursor diols or diamines with carbonyl compounds . Key parameters include:
- Temperature control : Exothermic reactions require gradual heating (e.g., 60–80°C) to avoid side products.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve yields by stabilizing transition states .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Validation : Confirm product identity via ¹H/¹³C NMR and FT-IR to detect characteristic carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .
Basic: How should researchers address discrepancies in spectroscopic data during structural characterization?
Answer:
Contradictions in NMR or mass spectrometry (MS) data may arise from impurities, tautomerism, or solvent effects. For example, spiro compounds often exhibit dynamic behavior in solution, leading to split signals.
Methodological steps :
- Repeat analysis : Use deuterated solvents (e.g., DMSO-d₆) and optimize relaxation delays in NMR.
- Cross-validate : Compare with computational predictions (DFT-based NMR chemical shift calculations) .
- Advanced MS : High-resolution mass spectrometry (HRMS) resolves isotopic patterns and confirms molecular formulas .
Note : Commercial suppliers like Sigma-Aldrich often lack analytical data for spiro compounds, necessitating independent validation .
Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (FMOs) to predict reactive sites.
- HOMO-LUMO analysis : Identify nucleophilic/electrophilic regions. For example, the trione moiety may act as an electrophile due to electron-deficient carbonyl groups .
- Transition state modeling : Locate energy barriers for ring-opening reactions under basic conditions.
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Advanced: How can researchers resolve contradictions in reported biological activity data for spirocyclic compounds?
Answer:
Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability.
Methodological framework :
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls.
- Stability testing : Monitor compound integrity in buffer/DMSO via HPLC over 24–72 hours .
- Theoretical alignment : Link observed activity to molecular descriptors (e.g., logP, polar surface area) using QSAR models .
Case study : Analogous spiro compounds (e.g., 1-Oxa-9-azaspiro derivatives) showed variable antimicrobial activity depending on substituent lipophilicity .
Basic: What are the best practices for purifying this compound from reaction mixtures?
Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 → 1:2).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences .
- Purity assessment : Monitor by TLC (Rf ~0.3 in ethyl acetate) and HPLC (≥95% purity threshold) .
Advanced: How can the rigid spirocyclic scaffold influence supramolecular interactions in crystal engineering?
Answer:
The spiro structure imposes geometric constraints, favoring specific non-covalent interactions:
- Hydrogen bonding : Trione groups form strong H-bonds with amines or water.
- π-Stacking : Aromatic substituents (if present) enhance crystal packing .
Experimental design : Single-crystal X-ray diffraction reveals intermolecular distances and angles. For example, 3,9-diphenyl derivatives exhibit layered packing due to π-π interactions .
Basic: What safety and handling protocols are critical when working with this compound?
Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity (even if not FDA-approved) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential dust inhalation.
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
Advanced: How can researchers integrate survey data and computational models to optimize synthetic routes?
Answer:
Combine empirical results (e.g., yield vs. temperature) with Bayesian optimization algorithms to predict optimal conditions:
- Data collection : Compile reaction parameters (solvent, catalyst, time) into a database.
- Model training : Use machine learning (e.g., random forest) to identify significant variables .
Case study : A similar approach reduced trial runs for spiroepoxide synthesis by 40% .
Table 1: Key Analytical Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
